N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2,4-dimethylbenzenesulfonamide

Description

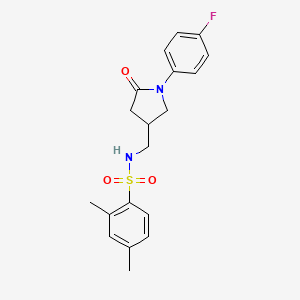

N-((1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2,4-dimethylbenzenesulfonamide is a sulfonamide derivative featuring a pyrrolidin-5-one core substituted with a 4-fluorophenyl group and a 2,4-dimethylbenzenesulfonamide moiety. Its molecular formula is C₁₉H₂₁FN₂O₃S, with a molecular weight of ~376.4 g/mol. Key structural elements include:

- Pyrrolidin-5-one core: A five-membered lactam ring that may influence conformational flexibility and hydrogen-bonding interactions.

- 4-Fluorophenyl group: Enhances lipophilicity and metabolic stability compared to non-halogenated analogs.

- 2,4-Dimethylbenzenesulfonamide: Introduces steric bulk and modulates electronic properties via methyl substituents.

Properties

IUPAC Name |

N-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]-2,4-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21FN2O3S/c1-13-3-8-18(14(2)9-13)26(24,25)21-11-15-10-19(23)22(12-15)17-6-4-16(20)5-7-17/h3-9,15,21H,10-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFFCCXGLMIMUOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2,4-dimethylbenzenesulfonamide is a complex organic compound that has garnered significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidinone ring , a fluorophenyl group , and a benzenesulfonamide moiety , which contribute to its biological activity. The molecular formula is with a molecular weight of approximately 416.4 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound may exhibit enzyme inhibition or receptor binding, leading to various biological effects.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biochemical pathways, potentially altering metabolic processes.

- Receptor Interaction : It may bind to specific receptors, modulating their activity and influencing physiological responses.

Biological Activity Overview

Research indicates that this compound has potential applications in several areas:

- Anticonvulsant Activity : Preliminary studies suggest that compounds with similar structures exhibit anticonvulsant properties by modulating neurotransmitter levels and protecting against oxidative stress in animal models of epilepsy .

- Neuroprotective Effects : The compound may have neuroprotective effects, possibly through the scavenging of reactive oxygen species and modulation of neurochemical profiles in the brain .

Case Study 1: Anticonvulsant Activity

A study investigated the effects of structurally similar compounds on seizure models in zebrafish. The results indicated that these compounds could significantly reduce seizure frequency and severity by enhancing serotonergic signaling and reducing oxidative stress markers .

Case Study 2: Neuroprotection

Another study focused on the neuroprotective effects of related sulfonamide compounds. It was found that these compounds could protect neuronal cells from apoptosis induced by excitotoxic agents, suggesting a potential therapeutic role in neurodegenerative diseases .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 416.4 g/mol |

| CAS Number | 955256-09-4 |

| Anticipated Biological Activity | Anticonvulsant, Neuroprotective |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

N-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2,4-dimethylbenzenesulfonamide (CAS 954634-13-0)

- Molecular Formula : C₁₉H₂₁ClN₂O₃S

- Molecular Weight : 392.9 g/mol

- Key Differences :

- Halogen Substitution : Chlorine replaces fluorine at the para position of the phenyl ring. Chlorine’s larger atomic radius and higher lipophilicity may enhance membrane permeability but reduce metabolic stability compared to fluorine.

- Electronic Effects : The electron-withdrawing nature of chlorine could alter binding affinity to targets sensitive to electronic perturbations.

Sulfonamide Derivatives with Heterocyclic Moieties

2-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)-N-methylthiophene-3-sulfonamide (CAS 1040679-93-3)

- Molecular Formula : C₂₀H₁₇FN₄O₄S₂

- Molecular Weight : 508.5 g/mol

- The oxadiazole may improve metabolic stability by resisting hydrolysis. N-Methyl and Methoxy Groups: Increase steric bulk and solubility compared to the dimethylbenzenesulfonamide group in the target compound.

4-(4-Amino-1-(1-(5-Fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide

- Molecular Weight : 589.1 g/mol

- Melting Point : 175–178°C

- Key Differences: Pyrazolo-Pyrimidine-Chromenone Scaffold: A complex heterocyclic system that likely enhances target selectivity but complicates synthesis. Dual Fluorine Substituents: May improve binding to hydrophobic pockets in enzymes compared to the single fluorine in the target compound.

Pyrrolidinone-Based Analogs from CAS Index

- N-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-2-(m-tolyloxy)acetamide (CAS 905663-89-0)

- N-[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl]-3,3-diphenylpropanamide (CAS 905664-54-2) Substituent: Bulky diphenylpropanamide group.

Physicochemical and Pharmacokinetic Trends

Molecular Weight and Lipophilicity

- The target compound’s molecular weight (~376.4 g/mol) is lower than analogs like the pyrazolo-pyrimidine derivative (589.1 g/mol), suggesting better bioavailability .

- Chlorine and bulky substituents (e.g., diphenylpropanamide) increase lipophilicity, which may improve tissue penetration but hinder solubility .

Electronic and Steric Effects

- Methyl groups on the benzenesulfonamide (target compound) introduce steric hindrance, possibly reducing off-target interactions compared to unsubstituted sulfonamides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.